molecular formula C15H14N2O2 B3060561 2-[(4-Methylbenzoyl)amino]benzamide CAS No. 52910-88-0

2-[(4-Methylbenzoyl)amino]benzamide

Cat. No.: B3060561
CAS No.: 52910-88-0
M. Wt: 254.28 g/mol
InChI Key: PLOYCGFJCRPJIW-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzoyl)amino]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of a benzamide group substituted with a 4-methylbenzoyl group.

Preparation Methods

The synthesis of 2-[(4-Methylbenzoyl)amino]benzamide typically involves the reaction of 4-methylbenzoic acid with an amine derivative. One common method involves the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction yields the desired benzamide compound in moderate to high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(4-Methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with various reagents, leading to the formation of different substituted benzamides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Methylbenzoyl)amino]benzamide has several scientific research applications:

Comparison with Similar Compounds

2-[(4-Methylbenzoyl)amino]benzamide can be compared with other benzamide derivatives such as:

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-6-8-11(9-7-10)15(19)17-13-5-3-2-4-12(13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOYCGFJCRPJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356106
Record name 2-[(4-methylbenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52910-88-0
Record name 2-[(4-methylbenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a well stirred mixture of anthranilamide (34.05 g; 0.25 mol), methylene chloride (650 ml) and triethylamine (~30 ml) is added p-toluoyl chloride (33 ml; 0.25 mol) dropwise over 25 minutes (a slight exotherm is noted). On completion of the addition, the reaction mixture is stirred for one hour, diluted with water (1000 ml). The mixture is stirred vigorously, filtered, the product washed with water and dried to afford 56.08 g solid, mp 206°-208° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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